5-溴-2-甲氧基-N-甲基苯磺酰胺

描述

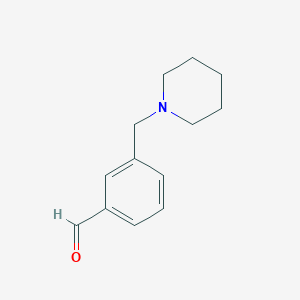

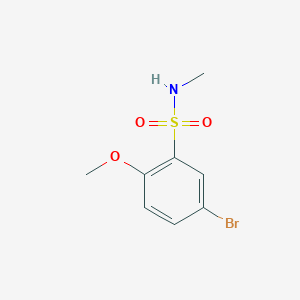

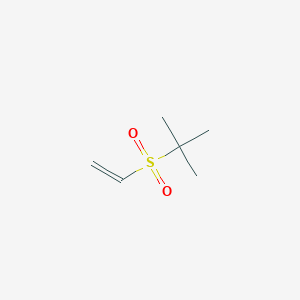

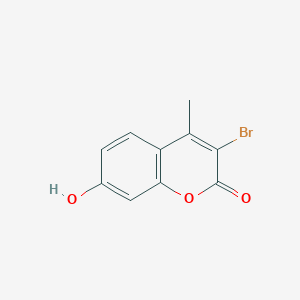

5-bromo-2-methoxy-N-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This particular compound has a bromine atom and a methoxy group attached to the benzene ring, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of a suitable amine with a sulfonyl chloride. In the case of 5-bromo-2-methoxy-N-methylbenzenesulfonamide, a similar approach could be used, starting with a 2-methoxybenzenesulfonamide and introducing the bromine and methyl groups at the appropriate positions. For example, paper describes the synthesis of a series of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides. Although the exact synthesis of 5-bromo-2-methoxy-N-methylbenzenesulfonamide is not detailed in the provided papers, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as mentioned in paper . These techniques allow for the determination of the functional groups present and the overall molecular conformation. The presence of a bromine atom in the compound would be expected to influence the electron density of the aromatic ring and could be observed in the chemical shifts in NMR spectroscopy.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions due to the presence of the reactive sulfonamide group and the substituents on the aromatic ring. For instance, the bromine atom in 5-bromo-2-methoxy-N-methylbenzenesulfonamide could potentially be involved in substitution reactions, as seen in paper , where N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene is described. Additionally, the methoxy group could influence the reactivity of the compound towards electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-methoxy-N-methylbenzenesulfonamide would be influenced by its molecular structure. The presence of the bromine atom would likely increase the molecular weight and density compared to unsubstituted sulfonamides. The compound's solubility in various solvents could be affected by the methoxy and sulfonamide groups, as these could engage in hydrogen bonding and dipole-dipole interactions. Paper discusses the synthesis and structure of a related compound, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, which crystallizes from toluene, indicating potential solubility characteristics for bromo-methoxy substituted sulfonamides.

科学研究应用

癌症治疗中的光动力疗法

已合成并表征了5-溴-2-甲氧基-N-甲基苯磺酰胺衍生物,用于光动力疗法的潜在应用,这是一种治疗癌症的方法。这些衍生物表现出良好的荧光性质、高单线态氧量子产率和适当的光降解量子产率,使它们在癌症治疗中作为II型光敏剂非常有用(Pişkin, Canpolat, & Öztürk, 2020)。

抗癌特性

5-溴-2-甲氧基-N-甲基苯磺酰胺的某些衍生物显示出潜在的抗癌特性。通过氨卤化反应合成的一种新化合物展示出可能有助于抗癌活性的结构特征(Zhang, Shi-jie, Hu, & Wei-Xiao, 2010)。

HIV-1感染预防

包括与5-溴-2-甲氧基-N-甲基苯磺酰胺结构相似的甲基苯磺酰胺衍生物已被研究用于预防人类HIV-1感染。这些化合物可以作为小分子拮抗剂在HIV-1预防的靶向制备中发挥作用(Cheng De-ju, 2015)。

抗胆碱酯酶和抗氧化活性

5-溴-2-甲氧基-N-甲基苯磺酰胺的衍生物已被评估其对乙酰胆碱酯酶和丁酰胆碱酯酶活性的抑制作用,以及其抗氧化作用。这些化合物在治疗神经退行性疾病方面具有潜在应用(Mphahlele, Gildenhuys, & Zamisa, 2021)。

Zn(II)检测荧光素

该化合物已被用于合成Zinquin酯的类似物,这是一种特定用于Zn(II)的荧光素。这些类似物在添加Zn(II)后在紫外/可见光谱中表现出巴托克移位,表明在锌检测中具有潜在应用(Kimber, Geue, Lincoln, Ward, & Tiekink, 2003)。

重金属传感器

已合成并表征了5-溴-2-甲氧基-N-甲基苯磺酰胺的衍生物,用作重金属传感器的应用。对这些分子的研究显示出在环境和医疗保健领域中对重金属进行选择性和敏感检测的前景(Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016)。

属性

IUPAC Name |

5-bromo-2-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c1-10-14(11,12)8-5-6(9)3-4-7(8)13-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNYMPXBNITLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429167 | |

| Record name | 5-bromo-2-methoxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-methoxy-N-methylbenzenesulfonamide | |

CAS RN |

871269-17-9 | |

| Record name | 5-Bromo-2-methoxy-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-methoxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)

![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)

![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)